1-N',4-N'-dioctylbenzene-1,4-dicarboximidamide
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Overview
Description
1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide is an organic compound with the molecular formula C24H42N4 It is a derivative of benzene-1,4-dicarboximidamide, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide typically involves the reaction of benzene-1,4-dicarboximidamide with octylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dicarboximidamide: The parent compound without the octyl groups.
1-N’,4-N’-diethylbenzene-1,4-dicarboximidamide: A similar compound with shorter ethyl groups instead of octyl groups.
1-N’,4-N’-dibutylbenzene-1,4-dicarboximidamide: A compound with butyl groups.
Uniqueness
1-N’,4-N’-dioctylbenzene-1,4-dicarboximidamide is unique due to the presence of long octyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C24H42N4 |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-N',4-N'-dioctylbenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C24H42N4/c1-3-5-7-9-11-13-19-27-23(25)21-15-17-22(18-16-21)24(26)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3,(H2,25,27)(H2,26,28) |
InChI Key |
KKRKBAFTSHYPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C(C1=CC=C(C=C1)C(=NCCCCCCCC)N)N |
Origin of Product |
United States |
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